3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 625370-16-3
Cat. No.: VC21483145
Molecular Formula: C22H25N3OS
Molecular Weight: 379.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625370-16-3 |
|---|---|
| Molecular Formula | C22H25N3OS |
| Molecular Weight | 379.5g/mol |
| IUPAC Name | 3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C22H25N3OS/c1-4-14-6-8-18-15(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-16-7-5-12(2)13(3)9-16/h5,7,9,11,14H,4,6,8,10,23H2,1-3H3,(H,24,26) |
| Standard InChI Key | DYSWFUTVNPBVIX-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)C)N |
| Canonical SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)C)N |
Introduction
Chemical Identification and Basic Properties
3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is identified by the CAS number 625370-16-3. It features a complex heterocyclic structure with the molecular formula C22H25N3OS and a molecular weight of 379.5 g/mol . The compound was first registered in chemical databases in 2005, with recent modifications to its entry as recent as March 2025 .
Table 1: Chemical Identifiers and Basic Properties
| Property | Value |
|---|---|
| CAS Number | 625370-16-3 |
| Molecular Formula | C22H25N3OS |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| InChI | InChI=1S/C22H25N3OS/c1-4-14-6-8-18-15(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-16-7-5-12(2)13(3)9-16/h5,7,9,11,14H,4,6,8,10,23H2,1-3H3,(H,24,26) |
| InChIKey | DYSWFUTVNPBVIX-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)C)N |
Structural Characteristics
Core Structure
The compound features a complex heterocyclic structure with a thienoquinoline backbone, which consists of a fused ring system incorporating a thiophene and a quinoline moiety. This core structure provides a rigid scaffold that is crucial for its biological activity. The tetrahydro nature of the quinoline portion indicates partial saturation of the ring system, contributing to the compound's three-dimensional conformation.
Functional Groups
Several key functional groups are present in the molecule:
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An amino group (-NH2) at position 3 of the thieno portion
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A carboxamide linkage (-CONH-) at position 2
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A 3,4-dimethylphenyl group attached to the carboxamide
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An ethyl substituent at position 6
These functional groups create specific binding interactions with potential biological targets and influence the compound's physicochemical properties, including solubility and lipophilicity.
Biological Activity and Applications
Antiproliferative Activity
3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to a class of compounds that have demonstrated significant antiproliferative activity. Research on related thieno[2,3-b]quinoline derivatives has shown activity against multiple human cancer cell lines including HCT116 (colon cancer), MDA-MB-468, and MDA-MB-231 (breast cancer) .
Table 2: Antiproliferative Activity of Thieno[2,3-b]quinoline Derivatives
| Compound Class | Cell Lines | Activity Range (IC50) |
|---|---|---|
| Thieno[2,3-b]quinolines | HCT116, MDA-MB-468, MDA-MB-231 | 80-250 nM |
| Tetrahydrothieno[2,3-b]quinoline | HCT116, MDA-MB-468, MDA-MB-231 | Variable, includes active compounds |
| Hexahydrocycloocta[b]thieno[3,2-e]pyridines | Various cancer cell lines | Most active among the series |
The results indicate that as larger cycloalkyl rings were fused to the pyridine ring in related compounds, increased activity was observed . This structure-activity relationship could inform future modifications to the title compound.
Structure-Activity Relationships
The specific structural features that contribute to the biological activity of this class of compounds include:
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The amino group at position 3, which appears to be important for activity as seen in related 3-aminothieno[2,3-b]pyridine-2-carboxamides
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The carboxamide linker, which provides hydrogen bonding capabilities
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The tetrahydrothieno[2,3-b]quinoline core structure, which serves as a rigid scaffold
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The substitution pattern on the phenyl ring (3,4-dimethyl), which may influence receptor binding
Studies on related compounds suggest that the free amine at the 3-position of the thieno[2,3-b]pyridine core may contribute positively to activity while potentially influencing cytotoxicity profiles .
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of the title compound have been reported in literature, with varying substitution patterns:
Table 3: Comparison of Structural Analogues
Activity Comparison
Research on related thieno[2,3-b]pyridine-2-carboxamides has revealed that activity can vary significantly with minor modifications to substituents in the 3, 4, and 6-positions of the core structure, as well as with the identity of the amide . Some compounds have demonstrated submicromolar activity against Mycobacterium tuberculosis with minimal cytotoxicity, suggesting that this structural class has broad potential for various therapeutic applications .
In particular, trifluoromethyl substitution at the 4-position appears to enhance activity in some analogues, though the exact mechanism for this effect requires further investigation .
Research Status and Future Directions
Current Research Status
The compound 3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its structural analogues continue to be subjects of active research, particularly in the field of medicinal chemistry. Current research focuses on:
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Understanding structure-activity relationships
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Optimizing antiproliferative activity
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Reducing potential toxicity
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Exploring activity against various disease targets
Future Research Directions
Based on the promising biological activity of this compound class, several future research directions are warranted:
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Detailed mechanism of action studies to understand how these compounds exert their biological effects
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Optimization of pharmacokinetic properties through structural modifications
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Exploration of additional biological targets beyond cancer cell lines
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Development of more efficient and scalable synthesis routes
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Investigation of potential synergistic effects with established therapeutic agents
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